Bis(4-fluorophenyl)methanamine hydrochloride

Solid-state chemistry Salt selection Synthetic intermediate procurement

Bis(4-fluorophenyl)methanamine hydrochloride (CAS 287111-67-5) is the crystalline hydrochloride salt of a symmetrically 4,4′-difluoro-substituted benzhydrylamine, with molecular formula C₁₃H₁₂ClF₂N and molecular weight 255.69 g/mol. The compound features a central sp³-hybridized methine carbon bearing a primary amine and two para-fluorophenyl rings, classifying it within the privileged benzhydryl amine scaffold family that is widely exploited in medicinal chemistry for its synthetic versatility and favorable drug-like properties.

Molecular Formula C13H12ClF2N
Molecular Weight 255.69 g/mol
CAS No. 287111-67-5
Cat. No. B1370551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-fluorophenyl)methanamine hydrochloride
CAS287111-67-5
Molecular FormulaC13H12ClF2N
Molecular Weight255.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)F)N)F.Cl
InChIInChI=1S/C13H11F2N.ClH/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;/h1-8,13H,16H2;1H
InChIKeyAWPKOVKVNCDQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-fluorophenyl)methanamine Hydrochloride (CAS 287111-67-5): Procurement-Grade Physicochemical Profile and Research Utility


Bis(4-fluorophenyl)methanamine hydrochloride (CAS 287111-67-5) is the crystalline hydrochloride salt of a symmetrically 4,4′-difluoro-substituted benzhydrylamine, with molecular formula C₁₃H₁₂ClF₂N and molecular weight 255.69 g/mol . The compound features a central sp³-hybridized methine carbon bearing a primary amine and two para-fluorophenyl rings, classifying it within the privileged benzhydryl amine scaffold family that is widely exploited in medicinal chemistry for its synthetic versatility and favorable drug-like properties [1]. The free base form (CAS 55095-27-7) has a predicted ACD/LogP of 2.90 and an experimental logP of 2.728, indicating moderate lipophilicity suitable for blood-brain barrier penetration in derived compounds [2]. This compound serves as a key synthetic intermediate or building block for generating diverse bioactive molecules, including dopamine transporter (DAT) inhibitors, MLL1/WDR5 protein-protein interaction inhibitors, BACE1 inhibitors, and cannabinoid CB1 receptor ligands [3][4][5][6].

Why Bis(4-fluorophenyl)methanamine Hydrochloride Cannot Be Simply Replaced by Its Free Base or Other Benzhydryl Amine Analogs


Substituting bis(4-fluorophenyl)methanamine hydrochloride (CAS 287111-67-5) with the free base form (CAS 55095-27-7) or with halogen-substituted analogs introduces quantifiable physicochemical and practical liabilities. The hydrochloride salt offers a defined melting point of 302–304°C versus the free base, which lacks a sharp melting transition and exists as a low-melting solid or oil, making the salt form far preferable for accurate gravimetric dispensing, long-term storage stability, and reproducible reaction stoichiometry in synthesis workflows [1]. Relative to the unsubstituted parent benzhydrylamine (diphenylmethanamine, CAS 91-00-9, logP = 3.435), the 4,4′-difluoro substitution reduces logP by approximately 0.5–0.7 log units (experimental logP = 2.728), modulating lipophilicity without sacrificing membrane permeability—a critical balance for CNS-targeted derivative design [2]. Replacing fluorine with chlorine (bis(4-chlorophenyl)methanamine hydrochloride, CAS 5267-41-4) increases molecular weight from 255.69 to 288.60 g/mol and alters the electronic character of the aromatic rings, which can profoundly affect binding affinity and selectivity in downstream pharmacologically active derivatives . The para-fluoro substitution pattern is uniquely validated across multiple target classes—including DAT, WDR5, BACE1, and CB1—through co-crystal structures and quantitative SAR studies, meaning that switching to unsubstituted, mono-fluoro, or chloro analogs cannot guarantee retention of the intermolecular interactions (e.g., C–H···F hydrogen bonds, dipolar contacts) that underpin potency in these chemotypes [3][4].

Quantitative Differentiation Evidence for Bis(4-fluorophenyl)methanamine Hydrochloride vs. Key Comparators


Salt Form Advantage: Hydrochloride (CAS 287111-67-5) vs. Free Base (CAS 55095-27-7) in Solid-State Handling and Formulation

The hydrochloride salt (CAS 287111-67-5) exhibits a sharp melting point of 302–304°C, whereas the free base (CAS 55095-27-7) lacks a defined melting point and exists as a low-melting solid or viscous oil at ambient temperature, making accurate gravimetric handling problematic [1]. The salt form provides a 16.6% increase in molecular weight (255.69 vs. 219.23 g/mol) and enhanced crystallinity, which directly improves weighing accuracy for stoichiometric reactions and long-term storage stability under ambient conditions . This is a critical procurement consideration: laboratories synthesizing derivatives via reductive amination or nucleophilic substitution require precise stoichiometric control that the free base form cannot reliably deliver.

Solid-state chemistry Salt selection Synthetic intermediate procurement

Fluorine-Modulated Lipophilicity: Bis(4-fluorophenyl)methanamine vs. Unsubstituted Benzhydrylamine (CAS 91-00-9)

The 4,4′-difluoro substitution on bis(4-fluorophenyl)methanamine reduces the experimental logP to 2.728 (free base) compared to 3.435 for unsubstituted benzhydrylamine (diphenylmethanamine, CAS 91-00-9), a decrease of approximately 0.71 log units [1]. This moderate lipophilicity, combined with a predicted ACD/LogD of 1.79 at pH 7.4, positions the compound favorably for blood-brain barrier penetration (predicted BBB permeant) while reducing the non-specific protein binding and phospholipidosis risk associated with highly lipophilic benzhydryl amines . By contrast, the mono-fluoro analog (4-fluorophenyl)(phenyl)methanamine (CAS 55095-26-6) has a logP of 3.57, which is actually higher than the unsubstituted parent, demonstrating that the symmetrical di-fluoro pattern uniquely achieves the optimal lipophilicity window .

Lipophilicity optimization CNS drug design Physicochemical property tuning

DAT Binding Affinity: N-Analogue (Bis(4-fluorophenyl)methyl Amino) vs. O-Analogue (GBR 12909) at the Dopamine Transporter

In a direct comparative study, replacement of the benzhydrylic oxygen atom in GBR 12909-type DAT inhibitors with a nitrogen atom bearing the bis(4-fluorophenyl)methyl group yielded N-analogue 4b, which exhibited an IC₅₀ of 33 nM at the cloned human DAT expressed in HEK-293 cells [1]. Critically, the N-analogues were described as 'slightly more potent and far more selective for the DAT' compared to the parent O-analogue GBR 12909 and the reference ligand WIN 35,428 [2]. The bis(4-fluorophenyl)methyl amino motif has been further validated in a 2024 J Med Chem study where piperidine analogues bearing this group showed DAT Ki values in the range of 3–382 nM, with compounds 12b and 20a demonstrating an atypical DAT inhibitor profile characterized by negligible locomotor stimulation in mice [3]. This contrasts with cocaine-like DAT inhibitors that produce hyperlocomotion, highlighting the pharmacologically differentiated profile conferred by the bis(4-fluorophenyl)methyl scaffold.

Dopamine transporter DAT inhibitor Cocaine use disorder Neuropharmacology

BACE1 Inhibitory Potency: Bis(4-fluorophenyl)methyl Piperazine Substituent vs. Other Amine Substituents on the Indanone Scaffold

In a systematic SAR study of indanone-based BACE1 inhibitors, compound 8—bearing the bulky bis(4-fluorophenyl)methyl piperazine substituent—was identified as the most potent inhibitor of the series with an IC₅₀ of 2.49 ± 0.08 μM [1]. This represented the optimal substitution among a panel of structurally diverse amines evaluated on the same indanone scaffold, demonstrating that the bis(4-fluorophenyl)methyl group provides a uniquely favorable combination of steric bulk, lipophilicity, and electronic character that smaller or differently substituted amines cannot replicate in the BACE1 binding pocket [2]. The finding is consistent with molecular docking studies indicating that the bis(4-fluorophenyl)methyl moiety occupies a large hydrophobic sub-pocket adjacent to the catalytic aspartate dyad, where fluorine atoms participate in favorable dipolar interactions with backbone amide residues [3].

BACE1 inhibition Alzheimer's disease Beta-secretase Structure-activity relationship

MLL1/WDR5 Protein-Protein Interaction Inhibition: Structural Role of the Bis(4-fluorophenyl)methyl Group in MM-102 (IC₅₀ = 2.4 nM)

The co-crystal structure of MM-102 bound to human WDR5 (PDB: 4gm8, resolution 2.6 Å) reveals that the 1,1-bis(4-fluorophenyl)methanamine moiety (HETNAM: 0XN) occupies a critical hydrophobic cleft on the WDR5 surface, making extensive van der Waals contacts and fluorine-mediated dipolar interactions that are essential for the compound's exceptional binding affinity (IC₅₀ = 2.4 nM, Ki < 1 nM) [1]. MM-102 achieves >200-fold selectivity for WDR5 over other WD40-repeat proteins, and the bis(4-fluorophenyl)methyl group is indispensable for this selectivity—replacement with unsubstituted diphenylmethyl or mono-fluoro analogs results in a >10-fold loss in binding affinity [2]. MM-102 functionally blocks MLL1 methyltransferase activity, reducing HoxA9 and Meis-1 gene expression in MLL1-AF9 transduced murine leukemia cells, and inhibits cell growth specifically in leukemia cells harboring MLL1 fusion proteins .

Epigenetics MLL1 leukemia WDR5 Protein-protein interaction inhibitor

Synthetic Versatility: Validated Intermediate for Flunarizine, LDK1229, and Tubulin Polymerization Inhibitor Scaffolds

Bis(4-fluorophenyl)methanamine hydrochloride serves as the direct precursor to 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9), a pivotal intermediate that has been independently validated in the synthesis of three distinct pharmacophore classes: (1) flunarizine, a marketed calcium channel blocker for migraine prophylaxis ; (2) LDK1229, a cannabinoid CB1 receptor inverse agonist with Ki = 220 nM and demonstrated selectivity over CB2 [1]; and (3) novel tubulin polymerization inhibitors with anticancer activity . In each case, the bis(4-fluorophenyl)methyl group is retained in the final bioactive molecule, confirming that this structural motif is not merely a synthetic handle but a pharmacophoric element essential for target engagement. The Fe-catalyzed coupling of 1-[bis(4-fluorophenyl)methyl]piperazine with cinnamyl alcohol to produce flunarizine has been demonstrated at preparative scale, underscoring the industrial relevance of this synthetic route [2]. This multi-target validation across calcium channels, GPCRs, and tubulin significantly de-risks procurement of the hydrochloride building block for diverse medicinal chemistry programs.

Calcium channel blocker CB1 inverse agonist Tubulin polymerization Synthetic intermediate

High-Impact Research and Industrial Application Scenarios for Bis(4-fluorophenyl)methanamine Hydrochloride (CAS 287111-67-5)


Synthesis of Atypical Dopamine Transporter (DAT) Inhibitors for Psychostimulant Use Disorder Research

Bis(4-fluorophenyl)methanamine hydrochloride serves as the direct alkylating agent for introducing the bis(4-fluorophenyl)methyl amino moiety into piperidine and piperazine scaffolds, generating atypical DAT inhibitors such as compound 4b (DAT IC₅₀ = 33 nM) and the series described by Okorom et al. (2024) where piperidine analogues 12b and 20a retained an atypical DAT inhibitor profile (negligible locomotor stimulation in mice) with Ki values in the 3–382 nM range [1][2]. This application is directly supported by the comparative evidence that N-analogues bearing this motif are 'slightly more potent and far more selective for the DAT' than the corresponding O-analogue GBR 12909 [1]. Researchers should prioritize the hydrochloride salt over the free base for this application due to its superior weighing accuracy and defined stoichiometry in reductive amination reactions with piperidine-4-carboxaldehyde derivatives .

Preparation of MM-102 and WDR5/MLL1 Protein-Protein Interaction Inhibitors for Epigenetic Leukemia Research

The hydrochloride salt is the stoichiometrically preferred form for synthesizing the N-[bis(4-fluorophenyl)methyl] carboxamide moiety present in MM-102 (IC₅₀ = 2.4 nM, Ki < 1 nM at WDR5), where the bis(4-fluorophenyl)methyl group engages a defined hydrophobic pocket on the WDR5 surface as confirmed by the co-crystal structure PDB 4gm8 (resolution 2.6 Å) [1][2]. The sub-nanomolar binding affinity and >200-fold selectivity of MM-102 over other WD40-repeat proteins is directly attributable to the 4,4′-difluoro substitution pattern, making the procurement of this specific building block essential for any laboratory attempting to replicate or optimize the MM-102 chemotype . The crystalline salt form also facilitates the anhydrous coupling conditions required for amide bond formation with the peptidomimetic carboxylic acid intermediate [3].

Multi-Target Library Synthesis: Generating BACE1, CB1, and Tubulin-Directed Compound Collections from a Single Building Block

Procurement of bis(4-fluorophenyl)methanamine hydrochloride enables a unified synthetic strategy where the primary amine is first converted to 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9) via alkylation with bis(2-chloroethyl)amine, after which this common intermediate can be divergently functionalized to access: (a) BACE1 inhibitors (e.g., compound 8, IC₅₀ = 2.49 ± 0.08 μM, the most potent of its indanone series) [1]; (b) CB1 receptor inverse agonists (e.g., LDK1229, Ki = 220 nM, selective over CB2) [2]; and (c) tubulin polymerization inhibitors with anticancer activity . This 'one building block, multiple targets' strategy maximizes the return on chemical procurement investment and is particularly suited for medium-throughput parallel synthesis in academic drug discovery cores and CRO settings [3].

Calcium Channel Blocker Synthesis: Industrial Route to Flunarizine and Related Diphenylmethylpiperazine Drugs

For process chemistry and industrial procurement, bis(4-fluorophenyl)methanamine hydrochloride is the entry point to 1-[bis(4-fluorophenyl)methyl]piperazine, the key intermediate in the manufacture of flunarizine (Sibelium®), a globally marketed calcium channel blocker for migraine prophylaxis [1]. The Fe-catalyzed regioselective amination of cinnamyl alcohol with 1-[bis(4-fluorophenyl)methyl]piperazine has been demonstrated as a scalable synthetic route to flunarizine, and the same intermediate also yields lomerizine, a CNS-selective diphenylmethylpiperazine calcium channel blocker [2]. Industrial users should specify the hydrochloride salt (CAS 287111-67-5) rather than the free base to ensure batch-to-batch consistency in the initial N-alkylation step with bis(2-chloroethyl)amine hydrochloride, where precise stoichiometric control is critical for minimizing bis-alkylation side products .

Quote Request

Request a Quote for Bis(4-fluorophenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.